1-(2-{[1-(PYRIDIN-3-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(2-{[1-(PYRIDIN-3-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a pyridine ring, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[1-(PYRIDIN-3-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual ring systems. The pyridine ring can be synthesized through methods such as the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis . The tetrazole ring can be formed via cycloaddition reactions involving azides and nitriles . The piperidine ring is often synthesized through hydrogenation of pyridine derivatives or via cyclization reactions . These individual components are then linked together through thioacetylation and subsequent amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[1-(PYRIDIN-3-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(2-{[1-(PYRIDIN-3-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: The compound may find use in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(2-{[1-(PYRIDIN-3-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
1-(2-{[1-(PYRIDIN-3-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other heterocyclic compounds such as pyrazoles and imidazoles.
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Imidazoles: Commonly used in pharmaceuticals and as ligands in coordination chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
1-[2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S/c15-13(23)10-3-6-20(7-4-10)12(22)9-24-14-17-18-19-21(14)11-2-1-5-16-8-11/h1-2,5,8,10H,3-4,6-7,9H2,(H2,15,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEMDBLSOYDQSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NN=NN2C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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